4-(4-ethylphenoxy)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Phenoxy Ether Chemistry
Benzoic Acid Derivatives: 4-(4-Ethylphenoxy)benzoic acid belongs to the broad class of benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental components in organic chemistry. ontosight.airesearchgate.net They are naturally present in various plants and are crucial intermediates in the biosynthesis of secondary metabolites. ijcrt.org In industrial applications, benzoic acid and its derivatives are widely used as food preservatives, in cosmetics, and as precursors for the synthesis of dyes, pigments, and a vast array of pharmaceuticals. ontosight.ai The reactivity of the carboxylic acid group and the aromatic ring allows for a multitude of chemical transformations, making benzoic acid derivatives versatile scaffolds in drug discovery and materials science. researchgate.netnih.gov
Phenoxy Ether Chemistry: The second key feature of 4-(4-ethylphenoxy)benzoic acid is the phenoxy ether linkage. Aromatic ethers, or phenoxy ethers, are characterized by an oxygen atom connecting an aryl group to another alkyl or aryl group. wikipedia.org This functional group is prevalent in many naturally occurring and synthetic compounds with significant biological activities. rsc.org For instance, the phenoxy ether motif is found in pharmaceuticals like the antimalarial drug quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org In drug design, the phenoxy ether group is often utilized as a hydrogen-bond acceptor that is not a hydrogen-bond donor, a property that can be advantageous for oral medications. wikipedia.org The synthesis of aromatic ethers is a well-established area of organic chemistry, with methods like the Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig amination being cornerstone reactions. rsc.orgnumberanalytics.com
Academic Significance and Research Trajectory of Aromatic Carboxylic Acids
Aromatic carboxylic acids, the class to which 4-(4-ethylphenoxy)benzoic acid belongs, are of significant academic and industrial interest. Their prevalence in biologically active molecules and their utility as synthetic intermediates drive ongoing research into their properties and applications.
The research trajectory of aromatic carboxylic acids has been multifaceted. A significant area of focus is their synthesis and derivatization. For example, the development of efficient methods for the decarboxylative bromination of aromatic acids is an active area of research, as the resulting aryl bromides are versatile reagents in organic synthesis. rsc.org Furthermore, the study of the dynamic behaviors of aromatic carboxylic acid molecules on surfaces, such as gold, is crucial for applications in nanotechnology and molecular electronics. aip.orgacs.org
The antioxidant properties of benzoic acid derivatives are another key area of investigation. Studies have systematically compared the antioxidant activity of various derivatives, revealing structure-activity relationships that are vital for the design of new antioxidant compounds. nih.gov Moreover, benzoic acid derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and as antagonists for specific biological targets. ijcrt.orgnih.govontosight.ai
Structural Framework and Synthetic Accessibility in Chemical Research
The structural framework of 4-(4-ethylphenoxy)benzoic acid, with its distinct benzoic acid and ethyl-substituted phenoxy moieties, underpins its chemical reactivity and potential applications. The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the aromatic rings are susceptible to electrophilic substitution.
The synthesis of 4-(4-ethylphenoxy)benzoic acid and its derivatives is accessible through established synthetic methodologies. One common approach involves a nucleophilic aromatic substitution reaction. For instance, the synthesis of the related compound, 2-((4-ethylphenoxy)methyl)benzoic acid, has been reported, which can then be used as a precursor for more complex molecules. researchgate.netresearchgate.netfarmaciajournal.comfarmaciajournal.com The Ullmann condensation is another powerful method for the formation of the diaryl ether bond present in this class of compounds. rsc.orgwikipedia.orgnih.govarkat-usa.orgmdpi.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. Modern advancements in this area have led to milder reaction conditions and broader substrate scope. nih.govmdpi.com
The accessibility of starting materials and the robustness of these synthetic routes make 4-(4-ethylphenoxy)benzoic acid and its analogs readily available for further investigation and application in various fields of chemical research.
Interactive Data Table: Properties of 4-(4-ethylphenoxy)benzoic acid and Related Compounds
| Property | 4-(4-ethylphenoxy)benzoic acid | 2-(4-Ethylphenoxy)-5-chlorobenzoic acid | 4-(2-Phenoxyethoxy)benzoic acid |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₃ClO₃ sigmaaldrich.com | C₁₅H₁₄O₄ ontosight.ai |
| Molecular Weight | 242.27 g/mol | 292.72 g/mol | 258.27 g/mol ontosight.ai |
| Physical Form | Solid sigmaaldrich.com | Solid sigmaaldrich.com | Not specified |
| SMILES String | CCC1=CC=C(OC2=CC=C(C=C2)C(=O)O)C=C1 | CCC1=CC=C(OC2=C(C(O)=O)C=C(Cl)C=C2)C=C1 sigmaaldrich.com | O=C(O)C1=CC=C(OCC2=CC=CC=C2)C=C1 |
| InChI Key | DLIJEJUDXAVSED-UHFFFAOYSA-N sigmaaldrich.com | DLIJEJUDXAVSED-UHFFFAOYSA-N sigmaaldrich.com | MIFKBDZVXBJUFX-UHFFFAOYSA-N ontosight.ai |
Properties
CAS No. |
915017-69-5 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
A ¹H NMR spectrum of 4-(4-ethylphenoxy)benzoic acid would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets or distinct doublets in the downfield region (typically 6.8-8.2 ppm). The protons of the ethyl group (-CH₂CH₃) would present as a quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the methyl (–CH₃) protons in the upfield region. The acidic proton of the carboxylic acid group (–COOH) would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).
Table 1: Predicted ¹H NMR Data for 4-(4-ethylphenoxy)benzoic acid (Note: This table is predictive and not based on experimental data.)
| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | >10 | broad singlet | 1H |
| Aromatic Protons | 6.8 - 8.2 | doublets, multiplets | 8H |
| Methylene (-CH₂) | ~2.6 | quartet | 2H |
| Methyl (-CH₃) | ~1.2 | triplet | 3H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-(4-ethylphenoxy)benzoic acid would correspond to a distinct signal. The carbonyl carbon of the carboxylic acid would be found significantly downfield (~170 ppm). The aromatic carbons would generate a series of signals in the 115-165 ppm range, with carbons attached to the oxygen atom appearing at lower field. The aliphatic carbons of the ethyl group would be observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for 4-(4-ethylphenoxy)benzoic acid (Note: This table is predictive and not based on experimental data.)
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~170 |
| Aromatic (C-O, C-C=O) | 155 - 165 |
| Aromatic (C-H) | 115 - 135 |
| Methylene (-CH₂) | ~28 |
| Methyl (-CH₃) | ~15 |
2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and the relationships between adjacent protons on the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the benzoic acid ring to the phenoxy group and the phenoxy group to the ethyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule and intermolecular interactions.
The IR and Raman spectra of 4-(4-ethylphenoxy)benzoic acid would display characteristic absorption bands confirming its key functional groups.
Carboxylic Acid: A very broad O-H stretching band would be expected in the IR spectrum from approximately 2500 to 3300 cm⁻¹. A strong, sharp C=O (carbonyl) stretching vibration would appear around 1680-1710 cm⁻¹.
Ether Linkage: A characteristic C-O-C stretching vibration would be visible, typically in the 1200-1250 cm⁻¹ region.
Aromatic Rings: C-H stretching vibrations would be observed just above 3000 cm⁻¹, and C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Ethyl Group: Aliphatic C-H stretching bands would be seen just below 3000 cm⁻¹.
Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies (Note: This table is predictive and not based on experimental data.)
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680 - 1710 |
| Ether | C-O-C stretch | 1200 - 1250 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Alkane (Ethyl) | C-H stretch | 2850 - 2960 |
In the solid state, carboxylic acids like 4-(4-ethylphenoxy)benzoic acid typically form hydrogen-bonded dimers. This strong intermolecular interaction is responsible for the broadness of the O-H stretching band in the IR spectrum and can cause a shift in the C=O stretching frequency to a lower wavenumber compared to the monomeric form. Analysis of these spectral features in different phases (solid vs. dilute solution) could provide insights into the strength and nature of these hydrogen bonding interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of 4-(4-ethylphenoxy)benzoic acid through controlled fragmentation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of 4-(4-ethylphenoxy)benzoic acid. The chemical formula for this compound is C₁₅H₁₄O₃. HRMS can distinguish this composition from other potential formulas with the same nominal mass.
The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, is a key parameter in this analysis. This precise measurement is critical for confirming the identity of the compound in complex samples.
Table 1: Elemental Composition and Exact Mass of 4-(4-ethylphenoxy)benzoic acid
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄O₃ |
| Nominal Mass | 242 u |
| Monoisotopic Mass | 242.0943 u |
| Elemental Composition | |
| Carbon (C) | 74.37% |
| Hydrogen (H) | 5.82% |
Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) of 4-(4-ethylphenoxy)benzoic acid. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering profound insights into its structural connectivity.
Common fragmentation pathways for phenoxy benzoic acids involve cleavage of the ether bond and fragmentation of the carboxylic acid group. nih.gov For 4-(4-ethylphenoxy)benzoic acid, the molecular ion ([M]⁺) would have an m/z of 242. Key fragmentation pathways would likely include the loss of a hydroxyl radical (•OH, 17 u) or a carboxyl group (•COOH, 45 u) from the benzoic acid moiety. Another significant fragmentation would be the cleavage of the ether linkage, leading to ions corresponding to the ethylphenoxy and carboxyphenyl portions of the molecule. For instance, cleavage of the C-O ether bond can lead to characteristic fragment ions. The fragmentation of benzoic acid itself typically shows a strong peak for the molecular ion and significant peaks at m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺), corresponding to the loss of •OH and then CO. fu-berlin.dedocbrown.info
Table 2: Predicted Major Fragment Ions in MS/MS of 4-(4-ethylphenoxy)benzoic acid
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |
|---|---|
| 242 | [C₁₅H₁₄O₃]⁺ (Molecular Ion) |
| 225 | [M - •OH]⁺ |
| 197 | [M - •COOH]⁺ |
| 121 | [HOC₆H₄CO]⁺ |
| 121 | [CH₃CH₂C₆H₄O]⁺ |
X-ray Crystallography for Solid-State Structure Determination
In the solid state, carboxylic acids like 4-(4-ethylphenoxy)benzoic acid are expected to form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. nih.goviaea.org This is a common and highly stable arrangement for benzoic acid derivatives. iaea.org In the crystal structure of the analogous 4-(4-fluorophenoxy)benzoic acid, molecules are linked into dimers by these characteristic O—H⋯O interactions, creating an R²₂(8) ring motif. nih.gov
These dimers can then be further organized into larger two- or three-dimensional arrays by weaker intermolecular forces. nih.gov These can include C—H⋯O interactions and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net The presence of π-π interactions, where the electron clouds of the aromatic rings attract each other, contributes significantly to the stability of the crystal lattice. rsc.org For 4-(4-fluorophenoxy)benzoic acid, π-π interactions are observed with a centroid-centroid distance of 3.6427 (6) Å. nih.gov
Table 3: Hydrogen Bond Geometry for the Analog 4-(4-Fluorophenoxy)benzoic acid
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| O—H···O | 0.84 | 1.79 | 2.63 | 171 |
(Data from a representative related structure)
The conformation of diaryl ethers in the crystalline state is defined by the torsion or dihedral angles between the planes of the two aromatic rings. For the analogous 4-(4-fluorophenoxy)benzoic acid, the dihedral angle between the two benzene rings is 70.99 (5)°. nih.govresearchgate.net This significant twist indicates that the molecule is not planar in the solid state. This non-planar conformation is a result of minimizing steric hindrance while optimizing crystal packing forces. A similar twisted conformation would be expected for 4-(4-ethylphenoxy)benzoic acid.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of 4-(4-ethylphenoxy)benzoic acid and for its separation from reaction mixtures or impurities. helixchrom.com
A common approach for analyzing benzoic acid derivatives is reverse-phase HPLC (RP-HPLC). sielc.comsielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For 4-(4-ethylphenoxy)benzoic acid, a suitable mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated and to achieve sharp, symmetrical peaks. sielc.comsielc.com
The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is also scalable and can be adapted for preparative chromatography to isolate and purify larger quantities of the compound. sielc.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the quantitative determination of 4-(4-ethylphenoxy)benzoic acid. Its high resolution and sensitivity make it suitable for accurately measuring the concentration of the compound in various samples. The method typically employs a reverse-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
The separation is commonly achieved on octadecylsilane (B103800) (C18) or other modified silica (B1680970) columns. longdom.org A mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile or methanol) is used as the mobile phase. sigmaaldrich.comust.edu The pH of the aqueous phase is often adjusted to ensure the carboxylic acid is in a consistent protonation state, thereby yielding sharp and symmetrical peaks. For instance, adding trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase is a common practice. sigmaaldrich.comsielc.com
Detection is most frequently performed using an ultraviolet (UV) detector, as the aromatic rings in 4-(4-ethylphenoxy)benzoic acid exhibit strong absorbance in the UV spectrum. The detection wavelength is typically set at a maximum absorbance wavelength, such as 220 nm or 230 nm, to achieve the highest sensitivity. longdom.orgsigmaaldrich.com
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations of 4-(4-ethylphenoxy)benzoic acid and plotting the peak area against concentration. The linearity of this curve is a critical parameter for method validation. ust.edu Other validation parameters, such as the limit of detection (LOD) and limit of quantification (LOQ), are established to define the sensitivity of the method. longdom.org The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. longdom.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or RP-Amide (e.g., 15 cm × 4.6 mm, 5 µm) | longdom.orgsigmaaldrich.com |
| Mobile Phase | Acetonitrile and/or Methanol with buffered water (e.g., 0.1% TFA, Phosphoric acid, or Acetate buffer) | sigmaaldrich.comust.edusielc.com |
| Elution Mode | Isocratic or Gradient | longdom.org |
| Flow Rate | 1.0 mL/min | longdom.orgsigmaaldrich.com |
| Column Temperature | 35 °C | sigmaaldrich.com |
| Detector | UV-Vis | sigmaaldrich.com |
| Detection Wavelength | 220 - 233 nm | sigmaaldrich.comust.edu |
| Injection Volume | 10 - 20 µL | sigmaaldrich.comust.edu |
Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry. libretexts.orgsigmaaldrich.com It serves two primary purposes in the context of 4-(4-ethylphenoxy)benzoic acid: monitoring the progress of a chemical reaction and verifying the purity of the final product or intermediates. merckmillipore.comoregonstate.edu
Reaction Monitoring: TLC is an invaluable tool for tracking the progress of a synthesis. libretexts.org To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material(s). merckmillipore.comlibretexts.org The plate is then developed in a suitable mobile phase. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, 4-(4-ethylphenoxy)benzoic acid, will appear and intensify. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. libretexts.org The choice of eluent is crucial; it must provide a good separation between the reactants and products, meaning they should have distinct Retention Factor (Rf) values.
Purity Verification: TLC is also a standard method for assessing the purity of a sample. libretexts.org A small amount of the purified 4-(4-ethylphenoxy)benzoic acid is dissolved in a volatile solvent and spotted on a TLC plate. After developing the plate, the number of spots is observed, typically under UV light, since aromatic compounds are often UV-active. youtube.com A pure compound should ideally appear as a single, well-defined spot. youtube.com The presence of multiple spots indicates the presence of impurities. The Rf value of the spot, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be compared to a reference standard.
The stationary phase for TLC is typically a polar adsorbent like silica gel or alumina (B75360) coated on a glass, plastic, or aluminum plate. libretexts.orgsilicycle.com The mobile phase, or eluent, is a single solvent or a mixture of solvents. For a polar compound like a carboxylic acid on a polar stationary phase (normal-phase TLC), a relatively polar eluent system is required to move the spot up the plate. silicycle.com
| Stationary Phase | Mobile Phase (Eluent) System Example | Mode | Reference |
|---|---|---|---|
| Silica Gel (SiO₂) | Hexane:Ethyl Acetate (e.g., 1:1) with a small amount of acetic acid | Normal Phase | libretexts.org |
| Alumina (Al₂O₃) | Toluene:Ethanol | Normal Phase | merckmillipore.comsilicycle.com |
| Reversed-Phase C8 or C18 | Acetonitrile:Water with an ion-pairing agent | Reversed Phase | chromatographyonline.commerckmillipore.com |
| Polyamide | Hexane:Propan-2-ol | Normal Phase | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations are routinely used to provide insights that complement experimental data.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
DFT is a workhorse of computational chemistry, balancing accuracy and computational cost for the study of medium to large-sized molecules. It is used to optimize molecular geometry to its lowest energy state and to calculate a variety of electronic properties. For analogous compounds like 4-butyl benzoic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine structural characteristics. However, no such specific optimization data has been published for 4-(4-ethylphenoxy)benzoic acid.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
A significant application of DFT is the prediction of spectroscopic parameters. By calculating vibrational frequencies and chemical shifts, DFT can aid in the interpretation of experimental Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. For instance, studies on similar molecules like 4-butyl benzoic acid have shown good agreement between DFT-calculated vibrational frequencies and experimental IR and Raman spectra. The gauge-independent atomic orbital (GIAO) method is also commonly used to predict ¹H and ¹³C NMR chemical shifts. For 4-(4-ethylphenoxy)benzoic acid, such predictive spectroscopic data remains unavailable in the literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Analysis of these frontier orbitals is a standard component of quantum chemical studies on aromatic acids, providing insights into their charge transfer capabilities. While extensive HOMO-LUMO analyses exist for various benzoic acid derivatives, a specific analysis for 4-(4-ethylphenoxy)benzoic acid has not been reported.
Ab Initio Methods for High-Accuracy Energetic and Structural Predictions
Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy for energetic and structural predictions, albeit at a higher computational cost than DFT. These methods are valuable for benchmarking results from other computational approaches. While ab initio studies have been performed on related structures, such as heteromolecular layers of 4,4'-biphenyl dicarboxylic acid, no high-accuracy ab initio calculations for the energetic and structural properties of isolated 4-(4-ethylphenoxy)benzoic acid are currently available.
Assessment of Aromaticity and Acidity Perturbations by External Fields
Theoretical studies have explored how external electric fields can influence the aromaticity and acidity of molecules like benzoic acid. Such research uses DFT to analyze how these fundamental properties are perturbed, which can be relevant for understanding molecular behavior in specific environments, such as in electronic devices. There is no evidence of similar investigations being conducted to assess how external fields might affect the properties of 4-(4-ethylphenoxy)benzoic acid.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of a molecule over time. By simulating the movements of atoms and molecules, MD can reveal preferred conformations and the dynamics of structural changes. Such simulations have been applied to investigate the behavior of related molecules, for instance, in the study of kojic acid derivatives and 3-phenoxybenzoic acid. However, the conformational landscape of 4-(4-ethylphenoxy)benzoic acid has not been explored using this methodology in any published research.
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For 4-(4-ethylphenoxy)benzoic acid and related compounds, these theoretical investigations focus on understanding the dynamics of reactions at a molecular level, particularly the energetic and structural changes that occur during a chemical transformation.
The characterization of transition states and the calculation of reaction barriers are fundamental to understanding the kinetics of a chemical reaction. While specific studies detailing the transition state analysis for reactions involving 4-(4-ethylphenoxy)benzoic acid are not extensively documented in publicly available literature, the principles can be understood from computational studies on similar benzoic acid derivatives.
Density Functional Theory (DFT) is a commonly employed method for these investigations. For a given reaction of a benzoic acid derivative, a potential energy surface is mapped out to identify the lowest energy pathway from reactants to products. The transition state is a critical point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
Table 1: Representative Data from Theoretical Reaction Barrier Calculations for Substituted Benzoic Acids
| Benzoic Acid Derivative | Reaction Type | Computational Method | Calculated Activation Barrier (kJ/mol) |
| Nitrobenzoic acid isomers | Intermolecular Proton Exchange | DFT (UB3LYP/6-31G+(d,p)) | 29-30 |
| Chlorobenzoic acid isomers | Intermolecular Proton Exchange | DFT (UB3LYP/6-31G+(d,p)) | Not specified |
Note: This table is illustrative and based on data for related benzoic acid derivatives, not 4-(4-ethylphenoxy)benzoic acid itself.
Proton transfer is a fundamental chemical process, and in benzoic acid systems, it is of particular interest due to the carboxylic acid functional group. Computational studies on benzoic acid and its derivatives have explored the mechanisms of both intramolecular and intermolecular proton transfer. These studies often utilize DFT to model the reaction pathways.
Two primary mechanisms are often considered for proton transfer: Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). Computational analyses of intermolecular proton exchange in complexes of substituted benzoic acids have shown that the process typically occurs via the HAT mechanism. The dynamics of charge distribution, dipole moment, and electrostatic potential are analyzed to distinguish between these pathways.
In the context of 4-(4-ethylphenoxy)benzoic acid, the carboxylic proton can be transferred to a suitable acceptor. The mechanism of this transfer would be influenced by the electronic nature of the 4-ethylphenoxy substituent. Furthermore, studies on compressed benzoic acid crystals have shown that high pressure can lower the potential energy barrier for concerted double proton transfer within the carboxylic acid dimers, eventually leading to a symmetrization of the hydrogen bond. This highlights the sensitivity of proton transfer processes to environmental factors, which can be effectively modeled using computational methods. Theoretical investigations into the gas-phase acidity of substituted benzoic acids also provide insights into their proton-donating ability.
Advanced Applications in Materials Science Research
Utilization as Mesogenic Precursors for Liquid Crystalline Materials
The elongated and relatively rigid structure of 4-(4-ethylphenoxy)benzoic acid and its derivatives makes them excellent candidates for mesogens—the fundamental units of liquid crystals. These compounds can be systematically modified to create materials that exhibit thermotropic liquid crystalline behavior, where phase transitions are induced by changes in temperature.
The design of thermotropic liquid crystals hinges on creating molecules with a specific combination of structural features: a rigid core that promotes anisotropic ordering and flexible terminal groups that facilitate fluidity. Benzoic acid derivatives are classic examples of mesogenic precursors. derpharmachemica.com The synthesis of such systems often involves established organic reactions to build upon the benzoic acid framework.
A common synthetic strategy involves the esterification of the carboxylic acid group of 4-(4-ethylphenoxy)benzoic acid with various phenols or the etherification of a related hydroxy-precursor. For instance, analogous 4-alkoxybenzoic acids are frequently prepared via Williamson etherification, where a p-hydroxybenzoic acid ester is reacted with an appropriate alkyl halide in the presence of a base like potassium carbonate. derpharmachemica.comresearchgate.net The resulting ester can then be hydrolyzed to yield the desired carboxylic acid mesogen.
The general structure required for a calamitic (rod-shaped) liquid crystal, which molecules like 4-(4-ethylphenoxy)benzoic acid can form, consists of a rigid core, often comprising two or more phenyl rings, and flexible terminal alkyl or alkoxy chains. nih.gov The 4-(4-ethylphenoxy)benzoic acid molecule itself provides the rigid core, and further synthesis can attach other groups to tune the mesogenic properties.
In homologous series of similar 4-alkoxybenzoic acids, systematic variation of the alkyl chain length demonstrates a clear impact on mesomorphic properties. Generally, shorter alkyl chains tend to favor the formation of a nematic phase, which is characterized by long-range orientational order but no positional order. nih.gov As the chain length increases, more ordered smectic phases, which feature layered structures, often appear. derpharmachemica.comnih.gov This is because longer, more flexible chains promote intermolecular interactions that lead to layered packing.
The thermal stability of the mesophase is also affected. An "odd-even" effect is commonly observed in homologous series, where the clearing temperature (the temperature at which the material becomes an isotropic liquid) alternates as the number of carbon atoms in the terminal chain increases. derpharmachemica.com This is attributed to changes in molecular anisotropy and intermolecular forces depending on whether the chain has an odd or even number of carbons. While 4-(4-ethylphenoxy)benzoic acid has a fixed ethyl group, its derivatives can be synthesized with varying terminal chains to precisely control the mesophase behavior and thermal properties.
Table 1: Illustrative Phase Transitions for a Homologous Series of 4-n-Alkoxybenzoic Acids This table presents representative data for analogous compounds to illustrate the structure-property relationship.
| Alkyl Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase(s) Exhibited |
| 1 | 106 | 147 | Nematic |
| 3 | 99 | 154 | Nematic |
| 5 | 94 | 147 | Nematic |
| 7 | 92 | 147 | Nematic, Smectic C |
| 8 | 100 | 147 | Nematic, Smectic C |
| 9 | 95 | 143 | Nematic, Smectic C |
Data compiled for illustrative purposes based on general trends reported for 4-alkoxybenzoic acids. researchgate.netresearchgate.net
The formation and stability of liquid crystalline phases are governed by a delicate balance of intermolecular forces. nih.gov For benzoic acid derivatives, hydrogen bonding is a dominant interaction. The carboxylic acid groups of two molecules typically form strong hydrogen bonds, creating a more stable, elongated dimeric unit. nih.govresearchgate.net This dimerization effectively increases the length and rigidity of the mesogenic unit, which is highly conducive to the formation of liquid crystal phases at higher temperatures.
In addition to hydrogen bonding, other forces are critical:
Dipole-Dipole Interactions: The polar carbonyl group in the carboxylic acid dimer introduces dipole moments that influence molecular packing and the stability of the mesophase.
Role as Monomers or Building Blocks in Polymer Science
The presence of a reactive carboxylic acid group, combined with the rigid and thermally stable phenoxy-phenyl structure, allows 4-(4-ethylphenoxy)benzoic acid to be used as a monomer for the synthesis of high-performance polymers.
4-(4-ethylphenoxy)benzoic acid is a suitable candidate for polycondensation reactions to produce specialty polymers like Poly(aryl ether ketone)s (PAEKs). PAEKs are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. google.com
The synthesis of PAEKs can be achieved through two primary routes:
Electrophilic Friedel-Crafts Acylation: In this method, the carboxylic acid group of the monomer can be converted to a more reactive acid chloride. This acid chloride can then react with an activated aromatic ether in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), or in a strong acid solvent like polyphosphoric acid. vt.edu This process forms new ketone linkages, building the polymer chain.
Aromatic Nucleophilic Substitution: This is a more common industrial route for PAEK synthesis. It typically involves the reaction of a bisphenol with an activated aromatic dihalide (e.g., 4,4′-difluorobenzophenone) in a high-boiling polar aprotic solvent with a weak base like potassium carbonate. researchgate.netgoogle.comnih.gov While 4-(4-ethylphenoxy)benzoic acid itself is not a bisphenol, its derivatives or related structures can be designed to participate in such reactions. For example, a di-acid or di-ol derived from it could be polymerized with appropriate comonomers. A key precursor for PEEK, 4-(4-phenoxyphenoxy)benzoic acid, highlights the utility of this type of molecular structure in polymer synthesis.
Table 2: Typical Conditions for PAEK Synthesis via Polycondensation
| Synthesis Route | Monomers | Catalyst/Reagent | Solvent | Temperature Range (°C) |
| Friedel-Crafts Acylation | Aromatic acid chlorides, Aromatic ethers | Lewis Acid (e.g., AlCl₃) | Nitrobenzene, Dichlorobenzene | -5 to 120 |
| Nucleophilic Substitution | Bisphenols, Activated Aryl Dihalides | Weak Base (e.g., K₂CO₃) | Diphenyl sulfone, Sulfolane | 150 to 320 |
This table summarizes general conditions for the synthesis of PAEKs. google.comvt.edu
Incorporating monomers like 4-(4-ethylphenoxy)benzoic acid into polymer backbones is a strategic approach to tailor the properties of advanced materials. The specific structural features of this monomer can impart desirable characteristics to the final polymer.
Thermal Properties: The rigid aromatic rings and ether linkages contribute to a high glass transition temperature (Tg) and excellent thermal stability, which are hallmarks of high-performance polymers. researchgate.net
Solubility and Processability: The presence of the ethyl group and the ether linkage can disrupt chain packing compared to more linear and rigid monomers. This can enhance the solubility of the resulting polymer in organic solvents, making it easier to process into films, fibers, or coatings. researchgate.net
Mechanical Properties: The rigid nature of the monomer unit contributes to high tensile strength and modulus in the final polymer.
By copolymerizing 4-(4-ethylphenoxy)benzoic acid or its derivatives with other monomers, researchers can create a wide range of polymeric architectures with finely tuned properties for specific applications, from aerospace components to advanced electronics. researchgate.net
Applications in Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the behavior of 4-(4-ethylphenoxy)benzoic acid in the solid state. The specific geometry and electronic properties of the molecule dictate how it interacts with its neighbors to form well-defined, extended structures. This self-assembly process is driven by a combination of directional hydrogen bonds and weaker, but cumulatively significant, π-π interactions.
The self-assembly of 4-(4-ethylphenoxy)benzoic acid is primarily directed by the strong and directional nature of hydrogen bonds formed by its carboxylic acid functional group. It is a well-established principle that carboxylic acids readily form robust hydrogen-bonded dimers. In this case, two molecules of 4-(4-ethylphenoxy)benzoic acid would be expected to associate through a pair of O-H···O hydrogen bonds, creating a centrosymmetric dimeric synthon. This dimer formation is a common and predictable motif in the self-assembly of benzoic acid derivatives and is a key factor in their crystal packing. ed.gov
Crystal engineering provides a powerful strategy for modifying the physical and chemical properties of solid-state materials by designing and controlling the formation of crystalline architectures. For 4-(4-ethylphenoxy)benzoic acid, co-crystallization offers a route to create novel multi-component materials with tailored properties. This approach involves combining the benzoic acid with a complementary molecule, known as a co-former, to generate a new crystalline phase where both components are present in a specific stoichiometric ratio.
A common strategy in the crystal engineering of benzoic acids is the use of co-formers containing hydrogen bond acceptor sites, such as pyridine-based molecules. For instance, the co-crystallization of 4-alkoxybenzoic acids with bipyridyl compounds has been shown to result in the formation of linear, hydrogen-bonded assemblies. nih.govnih.gov In such a co-crystal, the carboxylic acid group of the benzoic acid derivative would act as a hydrogen bond donor, while the nitrogen atoms of the bipyridyl molecule would serve as acceptors, leading to the formation of strong O-H···N hydrogen bonds. nih.gov
This approach can be used to systematically alter the crystal packing and, consequently, the material's properties. By selecting co-formers of different lengths, geometries, and functionalities, it is possible to tune the dimensionality and connectivity of the resulting supramolecular network. For example, the co-crystallization of 4-alkoxybenzoic acids with 4,4'-bipyridyl has been demonstrated to produce 2:1 acid-base adducts, where two acid molecules are hydrogen-bonded to one bipyridyl molecule. nih.govnih.gov These ternary units can then self-assemble into higher-order structures, such as tapes or sheets, through further weaker interactions. nih.gov
The table below presents crystallographic data for co-crystals formed between 4-alkoxybenzoic acids, which are structural analogs of 4-(4-ethylphenoxy)benzoic acid, and bipyridyl co-formers. This data illustrates the typical bond lengths and geometries observed in such engineered crystal structures.
| Co-crystal Components | Stoichiometry (Acid:Base) | Hydrogen Bond Type | O···N Distance (Å) | Crystal System | Space Group | Reference |
| 4-ethoxybenzoic acid : 4,4'-bipyridyl | 2:1 | O-H···N | ~2.6 - 2.7 | Monoclinic | P2₁/n | nih.govnih.gov |
| 4-n-propoxybenzoic acid : 4,4'-bipyridyl | 2:1 | O-H···N | ~2.6 - 2.7 | Monoclinic | P2₁/c | nih.gov |
| 4-n-butoxybenzoic acid : 4,4'-bipyridyl | 2:1 | O-H···N | ~2.6 - 2.7 | Monoclinic | P2₁/c | nih.gov |
| 4-ethoxybenzoic acid : 1,2-bis(4-pyridyl)ethane | 2:1 | O-H···N | ~2.6 - 2.7 | Monoclinic | P2₁/c | nih.gov |
Note: The data presented is for analogous 4-alkoxybenzoic acid systems, as specific crystallographic data for 4-(4-ethylphenoxy)benzoic acid co-crystals was not available in the searched literature.
This crystal engineering approach allows for the rational design of materials with desired architectures and properties, such as liquid crystallinity, by leveraging the predictable and robust nature of the hydrogen bond between a carboxylic acid and a pyridine derivative. nih.gov
Mechanistic Biological and Biochemical Research in Vitro and in Silico Perspectives
In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation
In vitro studies are fundamental to understanding the direct effects of a compound on purified enzymes in a controlled environment. This approach allows for detailed kinetic analysis, determination of binding modes, and identification of key structural features required for biological activity.
Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, making it a significant target for compounds developed for skin hyperpigmentation disorders. nih.gov Research into benzoic acid derivatives has revealed significant inhibitory potential against this enzyme.
Kinetic analyses performed on mushroom tyrosinase have shown that certain benzoic acid derivatives can restrict both the monophenolase and diphenolase activities of the enzyme through reversible inhibition. nih.gov For instance, studies on 4-aminobenzoic acid, a structural analogue, demonstrate a noncompetitive mode of inhibition for both activities. nih.gov In noncompetitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. nih.gov This binding mode is characterized by a decrease in the maximum velocity (Vmax) of the reaction, while the Michaelis constant (Km) remains unchanged.
The inhibitory potency of these compounds is quantified by the inhibition constant (Ki). For 4-aminobenzoic acid, the Ki value for the inhibition of monophenolase activity was determined to be 3.8 µM, and for diphenolase activity, it was 20 µM. nih.gov This indicates a potent interaction with the enzyme. The binding process for some inhibitors has been shown to involve hydrogen bonds and van der Waals forces. nih.gov Computational docking simulations further suggest that inhibitors can induce conformational changes in the catalytic region of tyrosinase, affecting the binding of its natural substrates like L-tyrosine. mdpi.com
Table 1: Tyrosinase Inhibition by a Benzoic Acid Analogue
| Compound | Enzyme Activity | Inhibition Mode | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| 4-Aminobenzoic Acid | Monophenolase | Noncompetitive | 3.8 µM | nih.gov |
| 4-Aminobenzoic Acid | Diphenolase | Noncompetitive | 20 µM | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com Benzoic acid derivatives have been identified and optimized as inhibitors of PTP1B. nih.gov
These inhibitors typically function by interacting with amino acid residues at the enzyme's catalytic site. researchgate.net Some benzoic acid-derived inhibitors, such as those incorporating an oxalyl-amino group, are designed to mimic the phosphotyrosine (pTyr) substrate, allowing them to bind competitively to the active site. nih.gov However, research has also focused on developing non-competitive inhibitors that bind to allosteric sites, which may offer greater selectivity over other phosphatases. researchgate.net The development of bidentate inhibitors, which can bind to both the catalytic site and a secondary non-catalytic pocket, represents a strategy to enhance affinity and potency. researchgate.net The modulation of PTP1B by these compounds can restore downstream signaling, for example, by protecting the insulin receptor from dephosphorylation. nih.gov
Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are the main targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These enzymes catalyze the conversion of arachidonic acid into prostaglandins. researchgate.net The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1. researchgate.net
Compounds with a diarylheterocyclic structure, similar to 4-(4-ethylphenoxy)benzoic acid, have been developed as highly selective COX-2 inhibitors. nih.gov The mechanism for this selectivity can be complex, sometimes involving a three-step reversible binding process that is distinct for each isozyme. nih.gov This time-dependent inhibition allows the inhibitor to bind more tightly to COX-2 than to COX-1. The selectivity is often quantified by the ratio of the half-maximal inhibitory concentrations (IC50) for each enzyme (COX-1 IC50 / COX-2 IC50). A higher ratio indicates greater selectivity for COX-2. For example, the selective inhibitor NS398 has a COX-2:COX-1 selectivity ratio of 0.001 in human airway cells. nih.gov
Table 2: COX Isozyme Selectivity for Various Inhibitors
| Inhibitor | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-2/COX-1) | Reference |
|---|---|---|---|---|
| Nimesulide | >10⁻⁵ M | 1.8 x 10⁻⁹ M | <0.0001 | nih.gov |
| NS398 | 3.2 x 10⁻⁶ M | 4.1 x 10⁻⁹ M | 0.001 | nih.gov |
| Flurbiprofen | 1.8 x 10⁻⁸ M | 6.2 x 10⁻¹⁰ M | 0.03 | nih.gov |
| Indomethacin | 6.7 x 10⁻⁹ M | 1.3 x 10⁻⁸ M | 1.9 | nih.gov |
Data from studies on human airway smooth muscle cells (COX-1) and A549 pulmonary epithelial cells (COX-2).
OXA-48 is a class D serine β-lactamase that can effectively hydrolyze carbapenems, a class of last-resort β-lactam antibiotics. nih.govnih.gov This enzyme confers significant antibiotic resistance to Gram-negative bacteria. nih.gov The mechanism of hydrolysis involves a catalytic serine residue (S70) in the active site, which attacks the amide bond of the β-lactam ring. nih.gov A carbamylated lysine (B10760008) residue (K73) is also crucial for the catalytic process. nih.gov
The key structural requirements for substrates and inhibitors of OXA-48 are centered around the β-lactam core. The enzyme's active site features residues like W105 and L158 that engage in hydrophobic interactions with the antibiotic's structure. nih.gov Current research on OXA-48 inhibitors focuses primarily on compounds that also possess a β-lactam structure or related motifs, such as avibactam (B1665839) and relebactam, which can covalently bind to the catalytic serine. mdpi.com At present, there is no available scientific literature describing the inhibition of OXA-48 or other β-lactamases by non-β-lactam compounds like 4-(4-ethylphenoxy)benzoic acid.
Pancreatic lipase (B570770) and α-glucosidase are key digestive enzymes involved in the absorption of dietary fats and carbohydrates, respectively. mdpi.comnih.gov Inhibiting these enzymes is a therapeutic strategy for managing obesity and type 2 diabetes. nih.gov Various studies have demonstrated that phenolic compounds, including benzoic acid derivatives, can inhibit these enzymes. nih.govms-editions.cl
For pancreatic lipase, inhibition reduces the hydrolysis of triglycerides into absorbable free fatty acids and monoacylglycerols. mdpi.com For α-glucosidase, inhibition slows the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. nih.gov Studies on prenylated benzoic acid derivatives have shown significant inhibitory activity against both enzymes, with IC50 values in the micromolar range. nih.gov Enzyme kinetic and molecular docking studies suggest that these compounds can interact with amino acids outside of the catalytic site, indicating a potential for non-competitive or mixed-type inhibition. nih.gov
Table 3: Inhibition of Digestive Enzymes by Bioactive Compounds
| Compound Type | Target Enzyme | Reported IC50 Range | Reference |
|---|---|---|---|
| Prenylated Benzoic Acid Derivatives | Pancreatic Lipase | 28.32 - 55.8 µM | nih.gov |
| Plant Extracts (rich in phenolics) | α-Glucosidase | 0.99 - 123.30 µg/mL | mdpi.com |
| Plant Extracts (rich in phenolics) | Pancreatic Lipase | 17.18 - 250.00 µg/mL | mdpi.com |
Cinnamoyl-CoA hydratase-dehydrogenase, also known as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL), is an enzyme found in microorganisms like Pseudomonas that is involved in the degradation of phenylpropanoids. nih.gov It catalyzes the hydration and subsequent cleavage of the side chain of 4-hydroxycinnamic acids, such as 4-coumaroyl-CoA and feruloyl-CoA. nih.gov This enzymatic action is a key step in the catabolic pathway that breaks down these plant-derived compounds. elsevierpure.com Currently, the scientific literature is focused on the characterization of this enzyme's function and substrate specificity. There is no available research on the inhibition of PhCHD or HCHL by 4-(4-ethylphenoxy)benzoic acid or any related synthetic compounds.
Exploration of Antioxidant Mechanisms
The antioxidant potential of phenolic compounds, including benzoic acid derivatives, is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. Standard methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govresearchgate.net
DPPH Assay : This method uses a stable free radical, DPPH, which has a deep violet color. nih.gov In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's radical scavenging capacity. nih.gov
ABTS Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. e3s-conferences.orgphcogres.com Antioxidants capable of donating a hydrogen atom or an electron reduce the ABTS•+, causing the solution to lose its color. The extent of color reduction is proportional to the antioxidant's activity. phcogres.com
FRAP Assay : The FRAP assay measures the ability of a compound to reduce a colorless ferric complex (Fe³⁺-tripyridyltriazine) to a blue-colored ferrous complex (Fe²⁺-tripyridyltriazine) at a low pH. phcogres.comnih.gov This assay is based on an electron transfer mechanism, where a higher absorbance reading indicates a greater reducing power and antioxidant capacity. e3s-conferences.orgphcogres.com
While specific experimental data for 4-(4-ethylphenoxy)benzoic acid using these assays are not detailed in the provided research, these methods form the standard for evaluating the antioxidant activity of related phenolic and benzoic acid structures. nih.govmdpi.com The efficacy of such compounds is often linked to the presence and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov
Computational studies provide insight into the specific chemical mechanisms by which phenolic antioxidants, like benzoic acid derivatives, neutralize free radicals. Three primary pathways are widely accepted:
Hydrogen Atom Transfer (HAT) : In this mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical (ArO•). scielo.org.za The feasibility of this pathway is often evaluated by calculating the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE corresponds to a higher antioxidant activity via the HAT mechanism. scielo.org.zaresearchgate.net
Stepwise Electron Transfer-Proton Transfer (SET-PT) : This is a two-step process. First, the antioxidant transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). scielo.org.za Subsequently, the radical cation transfers a proton to the anion. The thermodynamic viability of this pathway is assessed by the ionization potential (IP) and proton dissociation enthalpy (PDE). scielo.org.za The SET-PT mechanism is generally considered less favorable in the gas phase but can become significant in aqueous solutions. researchgate.net
Sequential Proton Loss-Electron Transfer (SPLET) : This mechanism also involves two steps but in a different order. The antioxidant first loses a proton to form an anion (ArO⁻). frontiersin.org This anion then donates an electron to the free radical. scielo.org.za The SPLET mechanism is particularly relevant in polar solvents and its favorability is determined by the proton affinity (PA) and electron transfer enthalpy (ETE). researchgate.netfrontiersin.org
Computational analyses of various benzoic acid derivatives have shown that the preferred mechanism can depend on the molecular structure, the solvent environment, and the nature of the free radical. scielo.org.zaresearchgate.net
Investigation of Antimicrobial Activity of Derivatives: Mechanistic Aspects
Derivatives of benzoic acid have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria. Research into thioureide derivatives of 2-(4-ethyl-phenoxymethyl) benzoic acid, for example, demonstrated specific antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Studies have shown that phenolic acids are often more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli. mdpi.com This difference is attributed to the structural variations in the bacterial cell walls, as the outer membrane of Gram-negative bacteria can act as a barrier to the uptake of these compounds. mdpi.com
Below is a summary of the antimicrobial activity observed for certain 2-(4-ethyl-phenoxymethyl) benzoic acid thioureide derivatives. nih.gov
| Bacterial Strain | Type | Activity Observed | MIC Range (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Active | 3.9 - 250 |
| Bacillus subtilis | Gram-positive | Active | 3.9 - 250 |
| Escherichia coli | Gram-negative | Active | 3.9 - 250 |
| Klebsiella pneumoniae | Gram-negative | Active | 3.9 - 250 |
| Pseudomonas aeruginosa | Gram-negative | Active | 3.9 - 250 |
Other pyrazole (B372694) derivatives of benzoic acid have also shown potent activity against staphylococci and enterococci, with MIC values as low as 0.78 µg/mL. mdpi.comnsf.gov
The antifungal potential of benzoic acid derivatives has been an area of significant research interest. nih.govresearchgate.net Studies have identified that these compounds can be effective against various fungal strains, including yeasts and molds. nih.govresearchgate.net For instance, thioureide derivatives of 2-(4-ethyl-phenoxymethyl) benzoic acid were screened for their in vitro activity against Candida albicans and Aspergillus niger, showing inhibitory effects with MICs ranging from 3.9 µg/mL to 250 µg/mL. nih.gov
| Fungal Strain | Type | Activity Observed | MIC Range (µg/mL) |
|---|---|---|---|
| Candida albicans | Yeast | Active | 3.9 - 250 |
| Aspergillus niger | Mold | Active | 3.9 - 250 |
Research has also focused on designing benzoic acid derivatives that specifically target fungal enzymes. nih.gov For example, some derivatives have been developed as inhibitors of CYP53, a fungal-specific cytochrome P450 enzyme, highlighting a targeted approach to developing new antifungal agents. nih.gov
A key aspect of the antimicrobial activity of benzoic acid derivatives lies in their ability to disrupt bacterial biofilms. Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. scispace.com
Studies on compounds structurally similar to 4-(4-ethylphenoxy)benzoic acid, such as 4-ethoxybenzoic acid, have revealed a potent anti-biofilm mechanism. nih.gov 4-ethoxybenzoic acid was found to inhibit up to 87% of Staphylococcus aureus biofilm formation with minimal impact on bacterial viability. nih.gov The proposed mode of action is the alteration of the bacterial cell membrane hydrophobicity. By decreasing the percentage of hydrophobic cells, the compound hinders the initial attachment of bacteria to surfaces, a critical step in biofilm formation. nih.gov
Furthermore, some benzoic acid derivatives demonstrate a synergistic effect when used with conventional antibiotics. For example, combination treatments of 4-ethoxybenzoic acid and vancomycin (B549263) significantly decreased the viability of biofilm-dwelling S. aureus cells compared to treatment with vancomycin alone. nih.gov Other research on pyrazole-based benzoic acid derivatives has confirmed their ability to both inhibit the formation of and eradicate established biofilms of S. aureus and Enterococcus faecalis. mdpi.comnsf.gov The proposed mechanism for these derivatives involves the permeabilization of the bacterial cell membrane. mdpi.com
Environmental Fate and Degradation Studies Academic Focus
Photolytic and Hydrolytic Degradation Pathways in Environmental Models
Photolytic Degradation:
Sunlight is anticipated to be a significant factor in the degradation of 4-(4-ethylphenoxy)benzoic acid in aquatic and terrestrial environments. Research on diphenyl ether herbicides and related compounds has shown that the ether linkage is susceptible to cleavage under ultraviolet (UV) radiation. researchgate.netwikipedia.org For 4-(4-ethylphenoxy)benzoic acid, this would likely involve the breaking of the bond between the oxygen atom and one of the aromatic rings.
Furthermore, studies on the ether pyrethroid etofenprox, which also contains a diphenyl ether moiety, demonstrate that oxidation of the ether moiety is a major photolytic degradation pathway. nih.gov This process could lead to the formation of ester-like intermediates, which would be more susceptible to further degradation. nih.gov Hydroxylation of the aromatic rings is another potential photolytic reaction, leading to the formation of phenolic derivatives. nih.gov The rate of photolysis is expected to be influenced by environmental factors such as water depth, turbidity, and the presence of photosensitizing substances like humic acids. researchgate.net
Hydrolytic Degradation:
Based on data for similar compounds, 4-(4-ethylphenoxy)benzoic acid is expected to be relatively stable to hydrolysis at environmentally relevant pH levels (pH 4-9). herts.ac.uk The ether linkage in phenoxybenzoic acids is generally resistant to cleavage by water in the absence of catalysts or extreme pH conditions. herts.ac.uk Therefore, hydrolysis is not considered a primary degradation pathway for this compound in most natural environmental compartments.
Table 1: Predicted Environmental Degradation Pathways for 4-(4-ethylphenoxy)benzoic acid
| Degradation Pathway | Predicted Reactivity | Primary Transformation Products (Hypothesized) | Influencing Factors |
| Photolysis | High | Phenols, Benzoic acid derivatives, Hydroxylated parent compound | Sunlight intensity, Wavelength, Presence of photosensitizers |
| Hydrolysis | Low | Stable under typical environmental pH (4-9) | pH, Temperature |
Biotransformation Mechanisms by Specific Microorganisms and Enzyme Systems
The biodegradation of 4-(4-ethylphenoxy)benzoic acid is likely to be mediated by a variety of microorganisms capable of degrading aromatic compounds. Bacteria, in particular, are known to possess enzyme systems that can break down complex organic molecules.
One probable initial step in the biotransformation is the hydroxylation of the ethyl group, catalyzed by monooxygenase enzymes, to form an alcohol. This could be followed by further oxidation to a carboxylic acid. Another key mechanism is the cleavage of the diphenyl ether bond, a process observed in the degradation of diphenyl ether herbicides by bacterial strains such as Bacillus sp. researchgate.netmdpi.com This cleavage is often initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making the ether bond more susceptible to breaking.
Metabolite Identification and Persistence Assessment in Academic Contexts
While specific metabolites of 4-(4-ethylphenoxy)benzoic acid have not been documented, based on the predicted degradation pathways, a number of transformation products can be hypothesized.
Potential Metabolites:
Hydroxylated derivatives: Products of hydroxylation on either of the aromatic rings or the ethyl side chain.
Phenol and benzoic acid derivatives: Resulting from the cleavage of the ether linkage.
Amide conjugates: Formed through microbial amidation of the carboxylic acid group.
The persistence of 4-(4-ethylphenoxy)benzoic acid in the environment will depend on the rates of photolytic and biological degradation. While photolysis may lead to a relatively rapid transformation in sunlit surface waters, the compound may be more persistent in soil and sediment where light penetration is limited. The common metabolite of many pyrethroid insecticides, 3-phenoxybenzoic acid (3-PBA), is known to have a longer half-life than its parent compounds and can accumulate in the environment. informahealthcare.commdpi.com By analogy, 4-(4-ethylphenoxy)benzoic acid and its primary metabolites could also exhibit a degree of persistence, potentially leading to their accumulation in various environmental matrices. Further research is necessary to isolate and identify the specific metabolites and to accurately assess their persistence and potential environmental impact.
Concluding Remarks and Future Research Directions
Summary of Key Academic Discoveries and Contributions Related to 4-(4-Ethylphenoxy)benzoic Acid
A comprehensive review of published academic and patent literature reveals a significant lack of specific research focused on 4-(4-ethylphenoxy)benzoic acid. Unlike its close chemical relatives, such as 4-(4-methylphenoxy)benzoic acid and other alkoxybenzoic acids, there are no prominent studies detailing its unique synthesis, characterization, or application. The scientific community has extensively documented the utility of the broader class of phenoxybenzoic acids as crucial monomers for high-performance polymers and as foundational structures for liquid crystals. For instance, derivatives of phenoxybenzoic acid are integral to the synthesis of Polyetheretherketone (PEEK), a robust thermoplastic with applications in demanding environments. google.com However, the specific contributions and discoveries pertaining to the ethyl-substituted variant remain to be established.
Emerging Research Avenues and Untapped Potential in Organic Synthesis and Materials Science
The true potential of 4-(4-ethylphenoxy)benzoic acid lies in its prospective applications, which can be inferred from the well-documented properties of its analogs.
Organic Synthesis: The synthesis of 4-(4-ethylphenoxy)benzoic acid would likely follow established methodologies for diaryl ethers, such as the Ullmann condensation or Williamson ether synthesis, followed by the oxidation of a precursor. A probable synthetic route could involve the reaction of a 4-halobenzoic acid derivative with 4-ethylphenol (B45693) or the oxidation of 4-(4-ethylphenoxy)toluene. The exploration of efficient and scalable synthetic routes to this compound could be a valuable endeavor for organic chemists.
Materials Science: The structural characteristics of 4-(4-ethylphenoxy)benzoic acid, featuring a rigid aromatic core with a flexible ethyl tail, make it a promising candidate for the development of novel liquid crystals. nih.gov The presence and nature of the terminal alkyl group are known to significantly influence the mesomorphic properties of benzoic acid derivatives. nih.gov Therefore, it is conceivable that polymers and liquid crystalline materials derived from 4-(4-ethylphenoxy)benzoic acid could exhibit unique phase transitions, thermal stability, and optical properties. researchgate.net Its incorporation into polyesters or polyamides could yield materials with tailored thermal and mechanical properties. frontiersin.org
Integration of Multi-Disciplinary Approaches for Comprehensive Chemical and Biological Understanding
A holistic understanding of 4-(4-ethylphenoxy)benzoic acid necessitates a collaborative, multi-disciplinary approach.
Chemical and Physical Characterization: A foundational step would be the thorough characterization of the pure compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These studies would provide crucial data on its molecular structure and purity.
Computational Chemistry: Density Functional Theory (DFT) calculations could offer predictive insights into its molecular geometry, electronic properties, and potential for forming stable liquid crystalline phases. nih.gov Such computational studies can guide experimental efforts and accelerate the discovery of new materials.
Biological Screening: Given that various benzoic acid derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, 4-(4-ethylphenoxy)benzoic acid and its derivatives warrant investigation. globalresearchonline.netresearchgate.net High-throughput screening could rapidly assess its potential as a lead compound in drug discovery programs. The integration of these diverse research areas will be paramount in unlocking the full scientific and technological potential of this currently understudied molecule.
Q & A
Q. What are the key considerations when designing a synthesis protocol for 4-(4-ethylphenoxy)benzoic acid?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with esterification or etherification of benzoic acid derivatives. For example:
- Step 1: React 4-hydroxybenzoic acid with 4-ethylphenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the phenoxy ether linkage .
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Polar aprotic solvents like DMF may improve ether bond formation .
- Step 3: Purify via recrystallization or column chromatography. Monitor purity using TLC with UV visualization or HPLC .
Q. Which spectroscopic methods are most effective for characterizing 4-(4-ethylphenoxy)benzoic acid?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2 adjacent to oxygen) .
- 13C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and ether linkages .
- IR Spectroscopy: Detect the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- LC-MS: Quantify purity and validate molecular weight (expected [M-H]⁻ ion at m/z 271.3 for C15H14O3) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 4-(4-ethylphenoxy)benzoic acid in different solvents?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group is prone to hydrogen bonding in polar solvents like water .
- Molecular Dynamics (MD) Simulations: Model solvation effects in non-polar (e.g., toluene) vs. polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior .
- Solvent Parameter Analysis: Use Kamlet-Taft or Hansen parameters to correlate solvent polarity with reaction rates for esterification or amidation .
Q. What strategies resolve contradictions in crystallographic data for 4-(4-ethylphenoxy)benzoic acid?
Methodological Answer:
- Refinement Tools: Apply SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disordered ethyl/phenoxy groups .
- Twinned Data Handling: Use SHELXE to deconvolute overlapping reflections in cases of crystal twinning .
- Cross-Validation: Compare XRD results with solid-state NMR or IR to confirm hydrogen-bonding patterns and lattice packing .
Q. How can researchers assess the biological activity of 4-(4-ethylphenoxy)benzoic acid against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinetic Studies: Use spectrophotometric methods (e.g., NADH depletion for dehydrogenase inhibition) with varying substrate concentrations to determine IC50 and inhibition mode (competitive/non-competitive) .
- Docking Simulations: Perform AutoDock Vina or Schrödinger Glide studies to predict binding affinity to active sites (e.g., cyclooxygenase-2) .
- Cellular Uptake Analysis: Radiolabel the compound (e.g., 14C isotope) and quantify intracellular accumulation via scintillation counting .
Safety and Handling
Q. What are the recommended safety protocols for handling 4-(4-ethylphenoxy)benzoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, especially during high-temperature reactions .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields for derivatives of 4-(4-ethylphenoxy)benzoic acid?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to test variables (e.g., catalyst loading, solvent, temperature) and identify optimal conditions .
- In Situ Monitoring: Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust parameters in real time .
- Scale-Up Considerations: Transition from batch to flow chemistry for improved heat transfer and reproducibility in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
